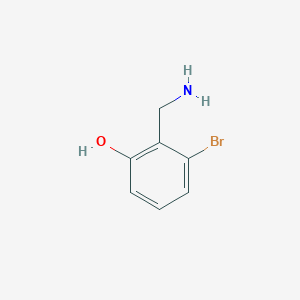

2-(Aminomethyl)-3-bromophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-(aminomethyl)-3-bromophenol |

InChI |

InChI=1S/C7H8BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2 |

InChI Key |

XUCPFRANUWBGNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminomethyl 3 Bromophenol

Direct Synthetic Routes to 2-(Aminomethyl)-3-bromophenol

Direct routes aim to introduce the necessary functional groups onto a starting phenol (B47542) in a minimum number of steps. These are often preferred for their efficiency and atom economy.

A primary strategy for synthesizing this compound is the direct aminomethylation of 3-bromophenol (B21344) at the ortho position. This is typically achieved through reactions like the Mannich or Petasis borono-Mannich reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. For 3-bromophenol, this would introduce the aminomethyl group ortho to the hydroxyl group.

Modern variations of this transformation offer high selectivity and yields under mild conditions. For instance, a copper-catalyzed cross-dehydrogenative coupling (CDC) has been developed for the ortho-selective C-H aminomethylation of phenols. rsc.org Another advanced method is the Petasis borono-Mannich reaction, a one-pot, multi-component reaction of an aldehyde, an amine, and a boronic acid. ias.ac.in The use of magnetic Fe3O4 nanoparticles as a catalyst in this reaction has been shown to be effective, allowing for easy catalyst recovery and reuse. ias.ac.in

Research into the Petasis borono-Mannich reaction for synthesizing aminomethylphenol derivatives has demonstrated the importance of catalyst and solvent selection. The following table showcases the optimization of reaction conditions for this type of transformation.

Table 1: Optimization of Reaction Conditions for Petasis Borono-Mannich Reaction

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | No catalyst | DMF | 24 | - |

| 2 | Nano Fe3O4 | DMF | 10 | 47 |

| 3 | Nano Fe3O4 | CH3CN | 10 | 50 |

| 4 | Nano Fe3O4 | DMSO | 10 | 59 |

| 5 | Nano Fe3O4 | Toluene | 10 | 75 |

| 6 | Nano Fe3O4 | 1,4-Dioxane | 10 | 81 |

| 7 | Nano Fe3O4 | 1,4-Dioxane | 2 | 90 |

Data adapted from a study on the synthesis of aminomethylphenol derivatives. ias.ac.in

An alternative direct route is the selective bromination of 2-(aminomethyl)phenol (B125469). This involves an electrophilic aromatic substitution reaction where a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), is used. sci-hub.se The hydroxyl and aminomethyl groups are both activating and ortho-, para-directing. Therefore, controlling the regioselectivity to achieve bromination specifically at the 3-position can be challenging.

The reaction conditions, particularly the solvent, play a crucial role. In aqueous solutions, phenol is highly activated and tends to undergo polybromination, leading to products like 2,4,6-tribromophenol. pw.live To achieve mono-substitution, non-aqueous and less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) are typically used. pw.live Protecting the highly reactive amino or hydroxyl group before bromination can also be a necessary strategy to direct the substitution to the desired position.

Multi-step syntheses provide greater control over the final structure of the target molecule by building it up from simpler precursors. libretexts.orglibretexts.org A plausible multi-step route to this compound could begin with 2-methyl-3-nitrophenol. The synthesis would proceed through the following conceptual steps:

Protection of the hydroxyl group: The phenolic -OH group is protected, for example as a methyl ether, to prevent it from interfering with subsequent reactions.

Benzylic Bromination: The methyl group is converted to a bromomethyl group using a reagent like N-bromosuccinimide (NBS) under radical initiation.

Amination: The bromomethyl group undergoes nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form the aminomethyl group.

Reduction of the Nitro Group: The nitro group is reduced to an amino group, for example, using catalytic hydrogenation.

Sandmeyer Reaction: The newly formed amino group is converted to a diazonium salt, which is then substituted with bromine using a copper(I) bromide catalyst. This is a common method for introducing bromine onto an aromatic ring in a specific position.

Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.

Another potential multi-step pathway involves the reduction of a corresponding nitro compound, a strategy noted in the synthesis of the isomeric 2-(aminomethyl)-4-bromophenol. This would involve synthesizing 3-bromo-2-(nitromethyl)phenol and then reducing the nitro group to an amine.

Optimization of Reaction Conditions for Synthesis Efficiency and Yield

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and waste. researchgate.net Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in solid-phase synthesis, which allows for the rapid generation of compound libraries, the optimization of coupling reactions is essential. rsc.org In a study on the solid-phase synthesis of aryl squaramides using a Liebeskind–Srogl cross-coupling reaction, various catalysts and temperatures were tested to maximize the yield of the desired product. rsc.org

Table 2: Example of Reaction Condition Optimization for a Cross-Coupling Reaction on Solid Support

| Entry | Catalyst System | Temperature (°C) | Solvent | Result |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 / CuI | 50 | Dioxane | Low Conversion |

| 2 | Pd2(dba)3 / TFP / CuTC | Room Temp | Dioxane | Moderate Yield |

| 3 | Pd2(dba)3 / TFP / CuTC | 50 | Dioxane | Good Yield |

| 4 | PdCl2(dppf) / CuTC | 50 | Dioxane | Lower Yield than Entry 3 |

Data adapted from a study on Liebeskind–Srogl coupling on solid support. rsc.org TFP = Tris(2-furyl)phosphine, CuTC = Copper(I)-thiophene-2-carboxylate, dba = dibenzylideneacetone, dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

This systematic approach allows chemists to identify the most effective conditions for a specific transformation, which is a fundamental practice in developing robust synthetic routes for compounds like this compound. researchgate.net

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pubdokumen.pub In the synthesis of fine chemicals like this compound, these principles are increasingly being applied.

Key green chemistry strategies relevant to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. rsc.org Research has shown that some reactions, such as the iodine-catalyzed aminomethylation of phenols, can be performed in water. rsc.org

Catalysis: Employing catalysts to enhance reaction efficiency and reduce energy consumption. Heterogeneous catalysts, such as the Fe3O4 nanoparticles used in the Petasis reaction, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. ias.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are excellent examples of this principle. ias.ac.in

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader trend involves sourcing starting materials from renewable biomass rather than petrochemicals. dokumen.pub

Solvent-free Conditions: Conducting reactions without a solvent can significantly reduce waste. This approach has been explored for reactions like the bromination of certain phenols. The use of dialkyl carbonates as both reagents and solvents is another innovative green approach in organic synthesis. frontiersin.org

By integrating these approaches, the synthesis of this compound and related compounds can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformations of 2 Aminomethyl 3 Bromophenol

Reactions Involving the Aminomethyl Functional Group

The primary aliphatic amine of the aminomethyl group is a key center of reactivity, characterized by its nucleophilicity and basicity.

The lone pair of electrons on the nitrogen atom of the aminomethyl group confers significant nucleophilicity, enabling it to attack a wide array of electrophilic centers. masterorganicchemistry.com This reactivity allows for extensive derivatization. For instance, the amino group can participate in condensation reactions to form amides and other related structures. smolecule.com This nucleophilic character is fundamental in reactions like aminomethylation, where an aminomethyl group is introduced into a molecule. researchgate.nettandfonline.com The general nucleophilicity trend for amines is often NH3 < primary amines < secondary amines, placing 2-(Aminomethyl)-3-bromophenol's primary amine as a potent nucleophile. masterorganicchemistry.com

Table 1: Examples of Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Reagent | Product Class | Significance |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acyl derivative (Amide) | Forms stable amide bonds, common in medicinal chemistry. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Introduces alkyl substituents, modifying steric and electronic properties. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary Amine | Forms new C-N bonds under mild conditions. |

| Condensation | Formaldehyde (B43269) and a secondary amine (Mannich Reaction) | Diamine derivative | A method for C-C bond formation adjacent to the amino group. smolecule.com |

As a primary amine, the aminomethyl group exhibits basic properties and readily reacts with acids to form the corresponding ammonium (B1175870) salt. This protonation is a fundamental acid-base equilibrium. The formation of salts, such as the hydrochloride salt, is a common strategy in pharmaceutical chemistry to enhance the solubility and stability of amine-containing compounds, which can also facilitate their isolation and purification. ambeed.comnih.gov

The general reaction is as follows:

R-CH₂NH₂ + HCl → [R-CH₂NH₃]⁺Cl⁻

This conversion to a salt form is critical for handling and formulating many amine-based compounds.

The field of coordination chemistry studies the formation of compounds through the donation of electron pairs from ligands to a central metal atom. uomustansiriyah.edu.iq Ligands are Lewis bases that must possess at least one pair of nonbonding electrons to form a coordinate covalent bond with a metal ion, which acts as a Lewis acid. msu.edulibretexts.org

The this compound molecule is an excellent candidate for a chelating ligand. It possesses two potential donor atoms: the nitrogen of the aminomethyl group and the oxygen of the phenolic hydroxyl group. This allows it to bind to a single metal center at two points, forming a stable chelate ring. Such bidentate or polydentate ligands generally form more stable metal complexes than monodentate ligands. msu.edu Research on analogous structures, such as other phenol-based compartmental ligands, shows the formation of stable binuclear nickel(II) complexes. acs.org Similarly, macrocycles containing an aminomethyl group have been shown to coordinate effectively with metals like Cu(II), Ni(II), and Cr(III), with the aminomethyl nitrogen participating directly in the coordination sphere. scirp.org

Table 2: Potential Coordination Modes of this compound

| Donor Atoms | Ligand Type | Potential Metal Ions | Common Geometries |

|---|---|---|---|

| N (amine), O (phenoxide) | Bidentate (Chelating) | Cu(II), Ni(II), Co(II), Zn(II), Pd(II) | Square Planar, Tetrahedral, Octahedral libretexts.orguci.edu |

| N (amine) only | Monodentate | Various transition metals | Depends on other ligands present |

Reactions Involving the Bromine Substituent

The bromine atom attached to the aromatic ring is a site for substitution and coupling reactions, which are cornerstones of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the benzene (B151609) ring can be displaced by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. smolecule.com This class of reaction differs significantly from SN1 and SN2 reactions. The generally accepted mechanism for activated aryl halides involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is highly dependent on the electronic nature of the other substituents on the aromatic ring. Strongly electron-withdrawing groups positioned ortho or para to the leaving group are typically required to activate the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are widely used in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.org The aryl bromide functionality of this compound makes it an ideal substrate for these transformations.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile reaction that joins an organoboron compound (such as a boronic acid or ester) with an organohalide using a palladium catalyst and a base. tcichemicals.comlibretexts.orgmt.com This reaction is exceptionally effective for creating biaryl linkages. rose-hulman.edu The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgrose-hulman.edu The use of a base is essential for the activation of the organoboron compound. tcichemicals.com

Table 3: Typical Components for a Suzuki-Miyaura Reaction

| Component | Function | Examples |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Alkylboronic esters |

| Palladium Catalyst | Facilitates the coupling | Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org |

| Base | Activates boronic acid, neutralizes by-products | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Ligand | Stabilizes and activates the Pd catalyst | Triphenylphosphine (PPh₃), Buchwald ligands |

| Solvent | Reaction Medium | Toluene, Dioxane, DMF, Water rose-hulman.edu |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. testbook.com The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. libretexts.org This is followed by the migratory insertion of the alkene into the palladium-carbon bond. The final steps involve β-hydride elimination to release the substituted alkene product and reductive elimination of HX, which is neutralized by the base, to regenerate the active Pd(0) catalyst. testbook.comlibretexts.org This reaction has seen broad application, including in intramolecular versions to synthesize complex heterocyclic structures from precursors analogous to this compound. nih.govresearchgate.net

Table 4: Typical Components for a Heck Reaction

| Component | Function | Examples |

|---|---|---|

| Unsaturated Halide | Electrophilic Partner | This compound |

| Alkene | Nucleophilic Partner | Styrene, Acrylates, Ethylene |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄ testbook.com |

| Base | Regenerates the Pd(0) catalyst | Triethylamine (Et₃N), K₂CO₃, NaOAc testbook.com |

| Ligand (optional) | Stabilizes and activates the Pd catalyst | Triphenylphosphine (PPh₃), P(o-tolyl)₃ |

| Solvent | Reaction Medium | DMF, Acetonitrile, Toluene |

Reductive Debromination Strategies

Reductive debromination involves the removal of a bromine atom from an aromatic ring and its replacement with a hydrogen atom. This transformation is a key step in both synthetic chemistry and the degradation of halogenated environmental pollutants. For brominated phenols, this process can be achieved through various catalytic methods.

Catalytic hydrodebromination (HDB) is a common strategy that utilizes a metal catalyst and a source of hydrogen to cleave the carbon-bromine bond. mdpi.com Copper-based catalysts have shown significant activity in the debromination of brominated phenols. mdpi.com For instance, systems like Devarda's alloy (Al-Cu-Zn) in the presence of NaOH, or copper-based catalysts with sodium borohydride (B1222165) (NaBH4) as a reductant, have been effective for the complete debromination of brominated phenols like Bromoxynil and tetrabromobisphenol A (TBBPA). mdpi.com The reactivity of these systems stems from the ability of copper to exist in multiple stable oxidation states (Cu(0), Cu(I), and Cu(II)), facilitating the catalytic cycle. mdpi.com Bimetallic systems, such as Cu/Fe, have also been investigated for their synergistic effects in enhancing debromination efficiency, particularly for removing both inorganic and organic bromine species from waste materials. mdpi.com

While direct studies on this compound are not extensively detailed in the provided results, the principles of reductive debromination of other bromophenols are applicable. The process generally involves the hydrogenolysis of the C-Br bond, which is promoted by a metal catalyst. mdpi.com In the context of environmental remediation, anaerobic bacteria associated with marine sponges have been shown to reductively dehalogenate bromophenols, such as 2,6-dibromophenol, to phenol (B47542). ufz.de This biological pathway highlights nature's approach to dehalogenation.

The following table summarizes common reagents and conditions for the reductive debromination of bromophenols:

| Catalyst System | Reductant | Substrate Example | Key Findings |

| Devarda's alloy (Al-Cu-Zn) | NaOH (in situ hydrogen generation) | Bromoxynil, TBBPA | Effective for complete debromination. mdpi.com |

| Cu-based catalysts (e.g., CuSO4) | NaBH4 | Bromoxynil, TBBPA | In-situ generated catalyst is highly active. mdpi.com |

| Cu/Fe bimetal | Pyrolysis conditions | Waste-printed circuit boards | Enhanced debromination via synergistic catalytic effect. mdpi.com |

| Sponge-associated anaerobic bacteria | - | 2,6-Dibromophenol | Demonstrates biological reductive dehalogenation. ufz.de |

Reactions Involving the Phenolic Hydroxyl Group

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a key site for chemical modification, readily undergoing etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for creating new molecules with altered properties.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. edubirdie.comed.govacs.orgacs.org This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. acs.org For bromophenols, such as 4-bromophenol, this reaction has been successfully employed in undergraduate organic chemistry laboratory experiments using various alkyl bromides. ed.govacs.org The choice of base, such as potassium hydroxide (B78521) (KOH), and the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction, especially in two-phase systems. edubirdie.comyoutube.com Microwave-assisted synthesis has also been shown to accelerate the Williamson ether synthesis, significantly reducing reaction times. acs.org

Esterification: The Schotten-Baumann reaction is a classic method for the esterification of phenols using an acyl halide or anhydride (B1165640) in the presence of a base. chemistry-reaction.comdoubtnut.combyjus.comwikipedia.orgjk-sci.com This reaction is typically carried out in a two-phase system, often with an aqueous base like sodium hydroxide to neutralize the hydrohalic acid byproduct. wikipedia.org For instance, phenol reacts with benzoyl chloride in the presence of NaOH to form phenyl benzoate. doubtnut.com The reaction can also be catalyzed by organic bases like pyridine. byjus.comjk-sci.com The reactivity of alcohols in this reaction generally follows the order 1° > 2° > 3°, with sterically hindered alcohols reacting more slowly. chemistry-reaction.com Given the presence of both a phenolic hydroxyl and an aminomethyl group in this compound, the Schotten-Baumann conditions could potentially lead to acylation at both sites, forming an ester and an amide, respectively. chemistry-reaction.comjk-sci.com

The table below outlines the key features of these two important reaction types for phenols.

| Reaction Type | Reagents | Key Features |

| Williamson Ether Synthesis | Phenol, Alkyl Halide, Base (e.g., KOH) | SN2 reaction mechanism; formation of an ether linkage (C-O-C); can be accelerated by microwave irradiation. edubirdie.comed.govacs.org |

| Schotten-Baumann Esterification | Phenol, Acyl Halide/Anhydride, Base (e.g., NaOH, Pyridine) | Nucleophilic acyl substitution; formation of an ester linkage (C-O-C=O); often performed in a two-phase system. chemistry-reaction.comdoubtnut.comwikipedia.org |

Phenolic Oxidative Coupling Reactions

Phenolic oxidative coupling is a powerful transformation that involves the oxidation of phenolic compounds to generate reactive intermediates, which then couple to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds. wikipedia.orgnih.gov This class of reactions is crucial in the biosynthesis of many natural products and has been extensively developed in synthetic organic chemistry. nih.govrsc.org

The mechanism typically begins with the oxidation of the phenol to a phenoxy radical. nih.govresearchgate.net This can be achieved using a variety of oxidants, including metal-based catalysts (e.g., complexes of iron, copper, vanadium) or enzymatic systems. wikipedia.orgnih.govrsc.org The resulting phenoxy radical has spin density at the oxygen atom as well as at the ortho and para positions of the aromatic ring, allowing for different coupling outcomes (ortho-ortho, para-para, ortho-para, or C-O). nih.gov The regioselectivity of the coupling is influenced by the substrate structure, the catalyst, and the reaction conditions. nih.gov

For bromophenols, oxidative coupling has been observed in both biological and chemical systems. For example, the enzyme Bmp7, a cytochrome P450, catalyzes the coupling of bromophenols to form polybrominated diphenyl ethers (OH-BDEs) and biphenyls. nih.govresearchgate.net In engineered processes, the oxidation of bromophenols can also lead to the formation of OH-BDEs through the coupling of bromophenoxyl radicals. tandfonline.com

While specific studies on the oxidative coupling of this compound are not available in the provided search results, the presence of the phenolic hydroxyl group suggests it is a viable substrate for such transformations. The substitution pattern would likely influence the regiochemical outcome of the coupling. The aminomethyl group could also participate in or influence the reaction, potentially leading to more complex products.

The table below summarizes different types of phenolic oxidative coupling.

| Coupling Type | Bond Formed | Catalyst/Reagent Examples | Product Examples |

| C-C Coupling | ortho-ortho, para-para, ortho-para | Vanadium tetrachloride, Iron catalysts, Copper catalysts | Biphenols, Dihydroxybiphenyls wikipedia.orgnih.gov |

| C-O Coupling | Ether linkage | Laccase enzymes, CYP450 enzymes (e.g., Bmp7) | Polybrominated diphenyl ethers (OH-BDEs) wikipedia.orgnih.govresearchgate.net |

| Intramolecular Coupling | C-C or C-O within the same molecule | Various metal catalysts | Spirocyclic compounds wikipedia.org |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comsavemyexams.com The regiochemical outcome of EAS on a substituted benzene ring is determined by the electronic properties of the existing substituent(s). chemistrytalk.orgmasterorganicchemistry.comucalgary.ca Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. chemistrytalk.orgmasterorganicchemistry.com

In the case of this compound, the aromatic ring bears three substituents: a hydroxyl group (-OH), an aminomethyl group (-CH₂NH₂), and a bromine atom (-Br). Their directing effects must be considered collectively to predict the position of further substitution.

Hydroxyl Group (-OH): The -OH group is a strongly activating, ortho-, para-director. masterorganicchemistry.comlibretexts.org It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic. organicchemistrytutor.com

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is generally considered to be an activating, ortho-, para-director. While the amino group itself is strongly activating, the intervening methylene (B1212753) group (-CH₂-) slightly moderates this effect compared to a directly attached -NH₂ group. prepp.in The nitrogen's lone pair can participate in stabilizing the intermediate carbocation (arenium ion) formed during ortho or para attack.

Bromine Atom (-Br): Halogens like bromine are deactivating yet ortho-, para-directing. masterorganicchemistry.comlibretexts.org They are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack. However, they can donate a lone pair of electrons through resonance, which preferentially stabilizes the carbocation intermediates for ortho and para substitution. libretexts.org

Position 1: -OH

Position 2: -CH₂NH₂

Position 3: -Br

Position 4: Unsubstituted

Position 5: Unsubstituted

Position 6: Unsubstituted

The powerful activating and ortho-, para-directing nature of the hydroxyl group at position 1 will strongly direct incoming electrophiles to positions 5 (para to -OH) and 6 (ortho to -OH). The aminomethyl group at position 2 will direct to positions 4 (para) and 6 (ortho). The bromine at position 3 directs to positions 5 (ortho) and 1 (para, already substituted).

Considering the combined influence, the hydroxyl group is the most powerful activating group. Therefore, substitution is most likely to occur at the positions most activated by it, which are positions 5 and 6. Position 5 is para to the hydroxyl group and ortho to the bromine. Position 6 is ortho to the hydroxyl group and ortho to the aminomethyl group. Steric hindrance might play a role, potentially favoring substitution at position 5 over the more crowded position 6, which is flanked by two substituents.

Reactions like nitration and halogenation are common examples of EAS. For phenols, these reactions often proceed under milder conditions compared to benzene itself. youtube.comsavemyexams.com For instance, bromination of phenol can occur readily with bromine water without a catalyst, leading to polysubstitution. youtube.comsavemyexams.com Nitration of phenols can also be achieved with dilute nitric acid. savemyexams.comacs.org

The following table summarizes the directing effects of the substituents on this compound.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH₂NH₂ | 2 | Activating | Ortho, Para |

| -Br | 3 | Deactivating | Ortho, Para |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Aminomethyl 3 Bromophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in one- and two-dimensional NMR experiments, the precise connectivity and substitution pattern of 2-(Aminomethyl)-3-bromophenol can be confirmed.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the aminomethyl group, and the protons of the amine and hydroxyl groups.

The aromatic region is anticipated to show three signals corresponding to the protons at positions C4, C5, and C6. Their chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl, bromine, and aminomethyl substituents. The proton at C6, being ortho to the electron-donating hydroxyl group, would likely appear most upfield. The protons at C4 and C5 would exhibit shifts influenced by their proximity to the bromine atom and their meta/para relationship to the other groups. The coupling between these adjacent protons would result in doublet of doublets or triplet-like patterns.

The methylene protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, as they lack adjacent protons to couple with. Their chemical shift would be in the range typical for benzylic amines. The protons on the amine (-NH₂) and hydroxyl (-OH) groups often appear as broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on analysis of similar structures like 2-(aminomethyl)phenol (B125469) and various bromophenols. researchgate.netresearchgate.netnih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (H4, H5, H6) | 6.7 - 7.4 | m (multiplet) |

| -CH ₂-NH₂ | ~3.8 - 4.2 | s (singlet) |

| -CH₂-NH ₂ | Variable (broad) | s (singlet, broad) |

| -OH | Variable (broad) | s (singlet, broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to the seven unique carbon atoms in this compound (six aromatic carbons and one methylene carbon). The chemical shifts are determined by the nature of the substituents on the aromatic ring. researchgate.net

The carbon atom attached to the hydroxyl group (C1) and the carbon bearing the bromine atom (C3) will have their shifts significantly influenced by these substituents. The C-OH signal is typically found around 150-158 ppm. The C-Br signal is expected to be shifted upfield relative to an unsubstituted carbon due to the 'heavy atom effect' of bromine, likely appearing in the 110-125 ppm range. stackexchange.com The carbon bearing the aminomethyl group (C2) and the other aromatic carbons (C4, C5, C6) will have shifts characteristic of their position relative to the three substituents. researchgate.netresearchgate.net The methylene carbon (-C H₂-NH₂) signal is anticipated in the aliphatic region, typically around 45 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted values are based on analysis of similar structures like 2-aminophenol, bromobenzene, and other substituted phenols. stackexchange.comtheaic.orgchemicalbook.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 1-OH | 152 - 158 |

| C 2-CH₂NH₂ | 125 - 135 |

| C 3-Br | 110 - 125 |

| C 4 | 128 - 132 |

| C 5 | 120 - 126 |

| C 6 | 115 - 120 |

| -C H₂-NH₂ | 40 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). rsc.org This would allow for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal (H4 to C4, H5 to C5, H6 to C6) and the methylene protons to the methylene carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by molecules, causing vibrations of their chemical bonds. rsc.org The resulting spectrum provides a fingerprint of the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadness resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct, sharper peaks in the 3300-3500 cm⁻¹ range. rsc.org The N-H bending vibration is expected around 1590-1650 cm⁻¹.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The spectrum will also show characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region. Strong bands for C-O and C-N stretching are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. The C-Br stretching vibration gives rise to an absorption in the fingerprint region, typically between 500 and 690 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound Predicted values are based on spectral data for aminophenols and general IR correlation tables. rsc.orgchemicalbook.comchemicalbook.comuctm.edu

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol (B47542) | 3200 - 3600 (broad) |

| N-H Stretch | Primary Amine | 3300 - 3500 (two peaks) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-O Stretch | Phenol | 1200 - 1300 |

| C-N Stretch | Amine | 1000 - 1200 |

| C-Br Stretch | Aryl Halide | 500 - 690 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈BrNO), the calculated monoisotopic mass is approximately 200.98 u. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula to within a few parts per million.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This doublet is a definitive indicator of the presence of a single bromine atom in the molecule. acs.org

The fragmentation pattern provides structural clues. Common fragmentation pathways for halogenated phenols include the loss of the halogen atom or a hydrogen halide. rsc.org For this molecule, a prominent fragmentation would likely be the benzylic cleavage to lose the •CH₂NH₂ radical, leading to a bromophenol fragment, or the loss of the entire aminomethyl group.

Table 4: Predicted Mass Spectrometry Data for this compound Predicted values based on elemental composition and known fragmentation patterns of halogenated phenols. acs.orgrsc.org

| Ion | Description | Predicted m/z |

| [C₇H₈⁷⁹BrNO]⁺ | Molecular Ion | ~200.98 |

| [C₇H₈⁸¹BrNO]⁺ | Molecular Ion Isotope | ~202.98 |

| [C₆H₄BrO]⁺ | Loss of •CH₂NH₂ | ~170.95 / 172.95 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene (B151609) ring. Phenol itself typically shows two primary absorption bands in aqueous solution around 210 nm and 270 nm, corresponding to π → π* transitions. bgu.ac.ilacs.org

The presence of the -Br, -OH, and -CH₂NH₂ substituents on the benzene ring will influence the position (λmax) and intensity of these absorptions. All three are auxochromes, which generally cause a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity compared to unsubstituted benzene. docbrown.inforesearchgate.net The exact λmax would depend on the solvent used, but the spectrum is expected to show characteristic absorptions for a substituted phenolic system.

Table 5: Predicted UV-Vis Absorption Data for this compound Predicted values based on the spectroscopy of phenol and other substituted benzenes. bgu.ac.ilacs.orgdocbrown.info

| Transition | Predicted λmax (nm) |

| π → π* (Primary Band) | ~210 - 225 |

| π → π* (Secondary Band) | ~275 - 290 |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is then mathematically analyzed to generate a detailed model of the atomic arrangement. This model provides highly accurate data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation in the solid state.

In the absence of a specific crystal structure for this compound, the analysis of analogous structures, such as other halogenated aminophenols, is highly instructive. For instance, studies on substituted aminophenols reveal the significant role of intermolecular forces, particularly hydrogen bonding, in dictating the crystal packing. acs.orgscispace.comiucr.org The presence of both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group in this compound suggests that strong hydrogen bonds would be a dominant feature of its crystal structure. O-H···N and N-H···O interactions are expected to link molecules into chains or more complex networks. iucr.org

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related compound, 4-amino-2,6-dichlorophenol (B1218435), is presented below. This data showcases the precision with which molecular geometry and crystal packing can be defined. iucr.org

Table 1: Illustrative Crystallographic Data for an Analogous Compound (4-amino-2,6-dichlorophenol)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| Volume (ų) | 711.47 (13) |

| Z (Molecules per unit cell) | 4 |

Data sourced from a study on 4-amino-2,6-dichlorophenol to exemplify typical crystallographic parameters. iucr.org

Furthermore, the bromine atom in this compound could participate in halogen bonding, an intermolecular interaction between a halogen atom and a Lewis base, which could further influence the crystal packing. tandfonline.com The steric bulk of the bromine atom ortho to the aminomethyl group and meta to the hydroxyl group would also impose conformational constraints on the molecule. A crystallographic analysis would precisely determine the dihedral angles between the phenyl ring and the aminomethyl substituent, revealing any deviation from planarity caused by steric hindrance.

In cases where NMR spectroscopy is insufficient to definitively determine the exact structure of isomeric brominated phenols, X-ray diffraction analysis has proven to be the decisive technique. tandfonline.comsemanticscholar.org It provides unambiguous evidence of the substitution pattern on the aromatic ring.

Table 2: Selected Bond Lengths and Angles (Exemplary from Aminophenol Derivatives)

| Bond/Angle | Typical Length (Å) / Angle (°) |

|---|---|

| C-C (aromatic) | 1.36 - 1.41 |

| C-O (phenol) | ~1.36 |

| C-N | ~1.47 |

| C-Br | ~1.90 |

| C-C-O Angle | ~120 |

These values represent typical ranges observed in related structures and are provided for illustrative purposes.

A full X-ray crystallographic study of this compound would ultimately provide an exact and detailed map of its solid-state structure, confirming the intramolecular conformation and revealing the intricacies of its intermolecular interactions, which are crucial for understanding its physical properties.

Computational and Theoretical Investigations of 2 Aminomethyl 3 Bromophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the electronic structure and properties of molecules. cyberleninka.ru These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing a wealth of predictive information. acs.org

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the molecule's equilibrium geometry, must be determined. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface that correspond to the lowest energy. ncsu.edu For a molecule like 2-(Aminomethyl)-3-bromophenol, which has several rotatable single bonds (specifically the C-C and C-N bonds of the aminomethyl side chain and the C-O bond of the hydroxyl group), multiple stable conformations may exist. longdom.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing the calculated energy of different spatial arrangements relative to the most stable conformer.

| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | C-C-N-H: 180°, C-C-O-H: 0° | 0.00 | Most stable conformer, likely stabilized by an intramolecular hydrogen bond between the phenolic -OH and the amino -NH2 group. |

| 2 | C-C-N-H: 60°, C-C-O-H: 0° | 5.2 | A higher energy conformer resulting from rotation around the C-N bond. |

| 3 | C-C-N-H: 180°, C-C-O-H: 180° | 12.5 | A significantly less stable conformer where the intramolecular hydrogen bond is broken due to rotation of the -OH group. |

Once the geometry is optimized, the electronic structure can be analyzed in detail. The presence of electronegative atoms (oxygen, nitrogen, and bromine) in this compound leads to a non-uniform distribution of electron density across the molecule. Calculations of atomic charges, such as those from a Mulliken population analysis, quantify the partial charge on each atom. semanticscholar.orgresearchgate.net This analysis typically shows a negative partial charge on the O, N, and Br atoms and positive partial charges on the hydrogen atoms and adjacent carbons, highlighting the polar nature of the N-H, O-H, and C-Br bonds.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound This table provides an example of calculated partial charges on key atoms, indicating the electron-withdrawing and -donating effects of the substituents.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Br (on C3) | -0.05 |

| O (of hydroxyl) | -0.65 |

| N (of aminomethyl) | -0.78 |

| H (of hydroxyl) | +0.42 |

| C1 (bonded to OH) | +0.30 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. imist.ma The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. imist.ma

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more reactive and can be more easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. physchemres.org In this compound, the electron-donating phenol (B47542) and amine groups would raise the HOMO energy, while the electron-withdrawing bromine atom would influence both orbitals. FMO analysis helps predict the most likely sites for electrophilic and nucleophilic reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies This table illustrates typical values obtained from an FMO analysis, which are used to assess the kinetic stability and chemical reactivity of the molecule.

| Parameter | Hypothetical Energy Value (eV) |

|---|---|

| E_HOMO (Highest Occupied Molecular Orbital) | -5.85 |

| E_LUMO (Lowest Unoccupied Molecular Orbital) | -0.95 |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | 4.90 |

A powerful application of quantum chemical calculations is the prediction of various molecular spectra. schrodinger.com These simulated spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of complex experimental results.

IR Spectrum: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net For this compound, this would allow for the assignment of specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as the O-H stretching of the phenol, N-H stretching of the amine, aromatic C-H stretching, and the C-Br stretching.

NMR Spectrum: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. theaic.orgd-nb.infonih.gov Predicted NMR spectra are invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for confirming the proposed structure.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. nih.gov For this molecule, π→π* transitions within the aromatic ring are expected to be the most prominent.

Table 4: Hypothetical Predicted IR Frequencies for Key Functional Groups This table shows how theoretical calculations can predict the vibrational frequencies that are characteristic of the molecule's functional groups.

| Functional Group | Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | ~3600 (free), ~3450 (H-bonded) |

| N-H (Amine) | Symmetric/Asymmetric Stretching | ~3350 - 3450 |

| C-H (Aromatic) | Stretching | ~3050 - 3100 |

| C=C (Aromatic) | Ring Stretching | ~1450 - 1600 |

| C-Br | Stretching | ~550 - 650 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products; it is a first-order saddle point on the potential energy surface. fiveable.megithub.io

Locating the transition state structure and calculating its energy relative to the reactants gives the activation energy of the reaction. This information is vital for understanding reaction kinetics and predicting whether a reaction will proceed under given conditions. vaia.com For this compound, such studies could investigate its synthesis, for example, via a Mannich-type reaction, or explore its reactivity with biological targets. researchgate.netacs.org The analysis provides a step-by-step view of bond breaking and forming, which is unobtainable through experimental methods alone. numberanalytics.com

Molecular Dynamics Simulations of Intermolecular Interactions (e.g., solvent effects, supramolecular assembly)

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. aip.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic scale.

A primary application of MD is to study solvent effects. By simulating this compound in a box of explicit solvent molecules, such as water, one can investigate its hydration shell, the formation of hydrogen bonds between the solute's -OH and -NH2 groups and water, and the orientation of the molecule at interfaces. acs.orgtandfonline.comaip.orgmdpi.com These simulations are crucial for understanding properties like solubility.

Furthermore, MD simulations can explore the potential for supramolecular assembly. biorxiv.orgnih.gov Due to its hydrogen bond donor (-OH, -NH2) and acceptor (O, N) sites, as well as the potential for π-π stacking interactions via the aromatic ring, this compound molecules could self-assemble into larger, ordered structures in certain environments. researchgate.net MD simulations can predict the stability and structure of these potential assemblies, offering insight into the material properties of the compound in the solid state or in concentrated solutions. mdpi.compreprints.org

Synthesis and Study of Derivatives and Analogues of 2 Aminomethyl 3 Bromophenol

Design Principles for Novel 2-(Aminomethyl)-3-bromophenol Derivatives

The design of new derivatives of this compound is guided by established principles of medicinal and materials chemistry, aiming to modulate specific properties through precise structural alterations. The primary objective is often to enhance biological activity, improve selectivity for a biological target, or modify physicochemical characteristics such as solubility and stability. This is achieved by systematically altering the three key functional moieties: the phenolic hydroxyl, the aminomethyl group, and the bromo substituent.

The aminomethyl group is crucial as it can facilitate hydrogen bonding and electrostatic interactions with the active sites of enzymes or receptors. smolecule.com Similarly, the bromine atom can participate in halogen bonding, a significant non-covalent interaction in molecular recognition. smolecule.com The phenolic hydroxyl group acts as both a hydrogen bond donor and acceptor and its acidity can be critical for binding interactions.

Key design strategies include:

Modulation of Biological Activity: Many bromophenols isolated from marine sources exhibit a range of biological activities, including anticancer and antidiabetic effects. mdpi.com Synthetic modifications are often aimed at enhancing this potency. For instance, introducing moieties like indolin-2-one to bromophenol structures has been explored to increase cytotoxic activity against cancer cell lines. mdpi.com Similarly, derivatives are designed to act as enzyme inhibitors, targeting enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. researchgate.netnih.govresearchgate.net

Alteration of Physicochemical Properties: Modifications are designed to fine-tune properties like lipophilicity, steric bulk, and electronic character. Replacing the bromine atom or altering the alkyl chain on the nitrogen can influence how the molecule interacts with its environment. jst.go.jp For example, the steric hindrance provided by bulky groups can enhance a molecule's stability against oxidation.

Bioisosteric Replacement: This principle involves substituting one functional group with another that has similar steric and electronic properties to retain or enhance desired activity while potentially reducing unwanted side effects. For example, the phenolic hydroxyl might be replaced with other groups to prevent the in vivo formation of reactive quinone imine species, a common metabolic liability for aminophenols. jst.go.jp

Introduction of New Functional Groups: Adding substituents with specific electronic properties (electron-donating or electron-withdrawing) can significantly alter the reactivity of the entire molecule. researchgate.net Electron-withdrawing groups on the benzene (B151609) ring can impact the acidity of the phenol (B47542) and the basicity of the amine, which in turn affects binding affinities and reaction kinetics.

The following table summarizes the strategic importance of each functional group in the design of novel derivatives.

| Functional Group | Role in Molecular Design | Potential Modifications | Desired Outcome |

| Phenolic -OH | Hydrogen bonding, acidity, site for metabolism (oxidation). jst.go.jp | O-alkylation, O-acylation, replacement with bioisosteres. | Modulate binding affinity, improve metabolic stability, alter solubility. |

| Aminomethyl -CH₂NH₂ | Hydrogen bonding, basicity, electrostatic interactions. smolecule.com | N-alkylation, N-acylation, incorporation into heterocyclic systems. | Tune basicity, enhance receptor binding, introduce new interaction points. jst.go.jp |

| Bromo -Br | Halogen bonding, lipophilicity, steric effects, synthetic handle. smolecule.com | Replacement via cross-coupling, nucleophilic substitution, or reduction. smolecule.com | Introduce diversity, alter lipophilicity, explore structure-activity relationships. |

Synthetic Strategies for Analogues with Modified Phenolic, Aminomethyl, or Bromo Moieties

A variety of synthetic methods are available to create analogues of this compound by modifying its key functional groups. These strategies allow for the targeted introduction of diverse chemical features.

Modification of the Phenolic Moiety: The hydroxyl group is readily derivatized. A common reaction is O-alkylation to form ethers. For example, treating a bromophenol with an alkyl halide (like 1-bromopentane) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) yields the corresponding ether. prepchem.com The phenolic group can also be a site for oxidation reactions, potentially forming quinone derivatives under appropriate conditions. smolecule.com

Modification of the Aminomethyl Moiety: The primary amine of the aminomethyl group is a versatile site for modification. N-acylation can be achieved by reacting the amine with an acyl chloride, such as 3-chloropropionyl chloride, in a solvent like dichloromethane (B109758) (DCM). google.com Furthermore, the entire aminomethylphenol scaffold can be constructed using multicomponent reactions. The Petasis borono-Mannich reaction , for instance, provides a one-pot synthesis by reacting a salicylaldehyde, a secondary amine, and a phenylboronic acid, often catalyzed by reusable magnetic nanoparticles (Fe₃O₄). ias.ac.in The classical Mannich reaction , involving a phenol, formaldehyde (B43269), and an amine, is another foundational method for introducing the aminomethyl group. smolecule.com

Modification of the Bromo Moiety: The bromine atom serves as an excellent synthetic handle for introducing a wide array of substituents onto the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be replaced by various nucleophiles, such as thiols or other amines, to generate new derivatives. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation. The Suzuki-Miyaura coupling can be used to replace the bromine with alkyl or aryl groups, while the Buchwald-Hartwig amination can introduce substituted amino groups. The efficiency of these reactions depends on the choice of palladium catalyst and ligands.

Reduction: The bromine atom can be removed entirely (reduced to a hydrogen atom) to yield the corresponding 2-(aminomethyl)phenol (B125469), allowing for comparative studies on the effect of the halogen. smolecule.com

The table below outlines some of the key synthetic transformations for each moiety.

| Moiety to Modify | Reaction Type | Reagents and Conditions | Product Type |

| Phenolic | O-Alkylation (Etherification) | Alkyl halide, K₂CO₃, DMF. prepchem.com | Phenolic Ether |

| Aminomethyl | N-Acylation | Acyl chloride, DCM. google.com | Amide |

| Aminomethyl | Petasis Borono-Mannich | Salicylaldehyde, amine, boronic acid, catalyst. ias.ac.in | Substituted Aminomethylphenol |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, base. | Biaryl Derivative |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base, ligand. | N-Aryl Derivative |

| Bromo | Reduction | Reducing agent (e.g., H₂ with Pd/C). smolecule.com | Debrominated Analogue |

Structure-Reactivity Relationship Studies within Derivative Series (focused on chemical transformations and physical behavior)

Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure quantitatively affect its reactivity and physical properties. libretexts.org These studies are fundamental to understanding reaction mechanisms and designing molecules with tailored characteristics. rsc.orgnih.gov

Chemical Transformations: The reactivity of this compound derivatives is highly dependent on the electronic and steric nature of their substituents. For example, the introduction of bulky groups near a reaction center can sterically hinder the approach of reagents. The electronic properties of substituents on the aromatic ring can be quantified using parameters like the Hammett constant (σ), which correlates with reaction rates and equilibrium constants for many reactions of benzene derivatives. nih.gov

A key area of study is the influence of substituents on the rates of reaction. In palladium-catalyzed C-H activation reactions involving amine substrates, the presence of substituents on the carbon alpha to the nitrogen atom can dramatically increase the reaction rate. rsc.org This "Thorpe-Ingold effect" is attributed to the substituents bringing the reactive C-H bond closer to the metal center, thus lowering the activation energy of the C-H bond cleavage step. rsc.org Computational studies using Density Functional Theory (DFT) are often employed to calculate these energy barriers and elucidate the reaction mechanism at a molecular level. rsc.orgnih.gov

Physical Behavior: Modifications to the molecular structure also lead to predictable changes in physical behavior, such as spectroscopic properties and interaction with other molecules.

Spectroscopic Properties: The chromic behavior of organic compounds is directly linked to their electronic structure. Changes in substitution can alter the energy gap between molecular orbitals, resulting in a shift in the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. For example, studies on N-(5-bromosalicylidene) alkylamines, which share a bromophenol core, have shown that the parity of the alkyl chain length can lead to distinct chromic behavior. researchgate.net Theoretical calculations can simulate absorption spectra and help predict how different auxochromic groups will shift the λmax of a dye molecule. researchgate.net

Coordination Chemistry: Phenolic compounds with nearby amino groups are excellent ligands for transition metals. The steric and electronic properties of the derivative dictate the coordination geometry and stability of the resulting metal complexes. For instance, the bulky 2,6-dimethylphenyl group on a related aminomethylphenol ligand imposes significant steric hindrance, influencing the binding geometry with metal ions like Pd(II). The electron-donating or -withdrawing nature of substituents on the phenol ring affects the electron density on the coordinating oxygen atom, which in turn influences the catalytic activity of the metal complex in reactions like cross-coupling.

The following table presents hypothetical data illustrating how structural modifications can influence a key physical property, enzyme inhibition, based on findings for related bromophenol derivatives. researchgate.net

| Derivative | Modification | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| Analogue A | Parent Compound | hCA II | 12.14 |

| Analogue B | Addition of a cyclopropane (B1198618) moiety | hCA II | 5.50 |

| Analogue C | Dibromination | hCA II | 2.35 |

| Analogue D | Tribromination | hCA II | 0.97 |

This table is illustrative, based on trends observed for dimethoxybromophenol derivatives against human carbonic anhydrase II (hCA II), demonstrating that increased halogenation and addition of specific moieties can significantly enhance inhibitory potency. researchgate.net

Role in Organic Synthesis and Advanced Material Development

Building Block in Complex Organic Molecule Synthesis

The distinct reactivity of each functional group on the 2-(Aminomethyl)-3-bromophenol scaffold allows for its selective use in multi-step synthetic pathways. Chemists can leverage the nucleophilicity of the amine, the acidity of the phenol (B47542), and the capacity of the carbon-bromine bond to participate in cross-coupling reactions to build intricate organic structures.

The aminomethyl group serves as a key reactive handle for the synthesis of nitrogen-containing heterocyclic systems. This functionality can act as a nucleophile to react with various electrophiles, leading to the formation of rings. For instance, in reactions analogous to those used for synthesizing complex bromophenols, the aminomethyl moiety can be used to introduce substituted piperidine, piperazine, and imidazole (B134444) rings. nih.gov In a typical synthetic approach, the aminomethyl group can react with suitable precursors in the presence of a base to yield intermediates that, upon further modification such as demethylation, produce the final heterocyclic bromophenol derivatives. nih.gov This strategy highlights the utility of the aminomethyl group as a point of diversification for creating libraries of complex heterocyclic compounds.

A representative reaction scheme is the nucleophilic substitution where the nitrogen atom of the aminomethyl group attacks a suitable electrophile, leading to the construction of a new ring system attached to the bromophenol core.

| Reactant Class | Heterocyclic Product | Significance |

| Dihalides | Piperidine/Piperazine Derivatives | Core structures in pharmaceuticals |

| Glyoxal Derivatives | Imidazole Derivatives | Important motifs in bioactive molecules |

| Epoxides | Morpholine Derivatives | Scaffolds for medicinal chemistry |

Beyond heterocycles, this compound is a precursor for a wide range of more complex molecular frameworks. The presence of three distinct functional groups allows for orthogonal chemical modifications, enabling the stepwise construction of elaborate structures.

Aromatic Scaffolds: The bromine atom is particularly significant as it enables participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, effectively extending the aromatic system by coupling it with other aryl, vinyl, or amine groups. nih.gov

Aliphatic Scaffolds: The primary amine and hydroxyl groups can be used to attach aliphatic chains or more complex non-aromatic structures. For example, the amine can be acylated or reductively aminated, while the phenolic hydroxyl can undergo etherification. These reactions provide pathways to attach complex side chains, which is a common strategy in drug design to modulate properties like solubility and bioavailability. psu.edu

Ligand Design in Coordination Chemistry and Catalysis

The field of coordination chemistry benefits greatly from ligands that can form stable complexes with metal ions. libretexts.orglibretexts.org The this compound molecule is an excellent candidate for ligand design due to the presence of both nitrogen (from the amine) and oxygen (from the phenol) donor atoms, which can chelate to a metal center.

The general class of o-aminophenols is well-documented for its ability to form stable complexes with a variety of transition metals. These ligands are often "redox non-innocent," meaning the ligand itself can participate in redox processes, which imparts unique reactivity to the resulting metal complex. The 2-(aminomethyl) substituent provides an additional donor site, potentially making the molecule a tridentate ligand, which can enhance the stability of the metal complex. The bromo-substituent, being an electron-withdrawing group, can modulate the electronic properties of the ligand and, consequently, the reactivity of the metal center it coordinates.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). mdpi.com The properties of MOFs, such as pore size and functionality, are highly tunable based on the choice of the metal and organic linker. researchgate.net

This compound possesses the key features of a versatile MOF linker:

Multiple Coordination Sites: The hydroxyl and aminomethyl groups can both coordinate to metal centers, allowing the molecule to bridge multiple metal ions and facilitate the formation of a 3D framework.

Functionality: The primary amine is a basic site that can be leveraged for post-synthetic modification or for applications like selective CO2 capture. rsc.org Amine-functionalized MOFs are a significant class of materials studied for gas storage and separation. rsc.orgresearchgate.net

Tunability: The aromatic ring can be further functionalized to alter the properties of the resulting MOF.

The use of linkers containing amino groups is a well-established strategy in MOF synthesis to create frameworks with specific functionalities. rawdatalibrary.netgoogle.com The structure of this compound makes it an ideal candidate for constructing such functional porous materials.

Metal complexes derived from aminophenol ligands have shown significant promise in catalysis. researchgate.net The ability of the ligand to stabilize different oxidation states of a metal center is crucial for many catalytic cycles.

| Type of Catalysis | Description | Potential Applications for this compound Complexes |

| Homogeneous Catalysis | The catalyst is in the same phase as the reactants (typically in solution). | Oxidation of alcohols, C-H amination reactions, and various coupling reactions. The electronic tuning by the bromine atom could influence selectivity and activity. |

| Heterogeneous Catalysis | The catalyst is in a different phase from the reactants. | The ligand or its metal complex can be anchored to a solid support (e.g., silica, polymer). This facilitates catalyst separation and recycling, which is advantageous for industrial processes. researchgate.netresearchgate.net Applications include selective hydrogenations and oxidations. acs.orgrsc.org |

The redox-active nature of the o-aminophenol scaffold can facilitate multi-electron transfer processes at the metal center, which is essential for activating small molecules or enabling challenging chemical transformations.

Integration into Functional Materials

Beyond MOFs, this compound can be incorporated into a variety of other functional materials. The reactivity of its functional groups allows it to be used as a monomer or a cross-linking agent in polymerization reactions, leading to the creation of polymers with tailored thermal, mechanical, or electronic properties.

Aminomethylphenol derivatives are recognized for their potential in developing promising functional materials. nih.gov For example, they can be grafted onto the surfaces of other materials, such as nanoparticles or electrodes, to impart specific functionalities. The presence of the amine can improve adhesion or provide a site for further chemical modification, while the phenol and bromo-groups can influence the electronic and recognition properties of the surface. Such materials could find applications in sensors, catalytic surfaces, or as specialized coatings.

Synthesis of Monomers for Specialty Polymers

There is no available scientific literature or patent data indicating that this compound has been used as a monomer in the synthesis of specialty polymers. The presence of the amine and hydroxyl groups could theoretically allow it to act as a monomer in polymerization reactions, such as in the formation of polyamides or polyesters. However, no such applications have been reported.

Development of Chemical Sensors and Probes

A search of the scientific literature did not yield any studies describing the use of this compound in the development of chemical sensors or probes. The phenolic hydroxyl group and the aminomethyl group could potentially serve as binding sites for analytes, and the brominated aromatic ring could be a component of a fluorophore or a signaling unit. Nevertheless, there is no documented evidence of its incorporation into any sensing or probing platforms.

Precursor in Dye and Pigment Chemistry

There is no information available in scientific databases or patent literature that points to the use of this compound as a precursor in the synthesis of dyes or pigments. Aromatic amines and phenols are common starting materials for the production of azo dyes and other colorants. The specific combination of functional groups in this compound does not appear to have been exploited for this purpose in any documented research.

Q & A

Q. Basic

- NMR : and NMR identify the aminomethyl (–CHNH) and bromophenol moieties. The aromatic protons near bromine show deshielding (δ 7.2–7.8 ppm), while the aminomethyl group resonates at δ 3.4–3.8 ppm .

- X-ray crystallography : Resolves spatial arrangement; intramolecular hydrogen bonds (O–H⋯N) stabilize the structure, as seen in analogous bromophenols .

How does the bromine substituent influence nucleophilic substitution reactions?

Advanced

The bromine at the 3-position activates the aromatic ring for electrophilic substitution but also enables nucleophilic displacement under specific conditions (e.g., SNAr with strong bases). For example:

- Reactivity comparison : Bromine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, facilitating reactions like Suzuki couplings or aminations .

- Kinetic studies : Monitor reaction progress via HPLC to optimize temperature and solvent polarity (e.g., DMF vs. THF) .

What strategies assess the compound’s stability under varying pH and solvent conditions?

Q. Basic

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, analyzing degradation via LC-MS.

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation .

How can biological activity be evaluated in enzyme inhibition assays?

Q. Advanced

- Enzyme kinetics : Use fluorescence-based assays (e.g., trypsin inhibition) with varying substrate concentrations to determine IC and inhibition type (competitive/non-competitive).

- Molecular docking : Predict binding modes using software like AutoDock, leveraging the bromine’s hydrophobic interactions .

How to resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

Q. Advanced

- Dynamic effects : NMR may show averaged signals due to tautomerism, while X-ray provides static snapshots. For example, intramolecular H-bonding observed in crystallography may not align with solution-state NMR .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformational preferences .

What mechanistic insights explain unexpected byproducts during synthesis?

Q. Advanced

- Side reactions : Competing pathways (e.g., over-reduction of the aminomethyl group) can occur. Use -NMR to detect intermediates like imines.

- Isolation techniques : TLC monitoring at 30-minute intervals identifies side products early .

How does molecular conformation affect reactivity in solid-state vs. solution?

Q. Advanced

- Crystal packing : X-ray data (e.g., unit cell parameters a = 3.97 Å, b = 10.54 Å ) reveal steric constraints that hinder reactions in the solid state.

- Solvent effects : Polar aprotic solvents (DMSO) stabilize charge-separated transition states, enhancing reactivity .

What are the dominant degradation pathways, and how are byproducts characterized?

Q. Advanced

- Hydrolysis : Bromine may hydrolyze to 3-hydroxy derivatives under acidic conditions. LC-MS/MS identifies m/z 188 [M–Br+H]+ fragments.

- Oxidative degradation : Exposure to HO generates quinone-like structures; monitor via FT-IR (C=O stretch at 1680 cm) .

How can computational models predict regioselectivity in further functionalization?

Q. Advanced

- DFT calculations : Compute Fukui indices to identify electrophilic centers. For example, the C4 position may show higher reactivity than C5 due to bromine’s meta-directing effect .

- MD simulations : Solvent accessibility analysis (e.g., in water vs. toluene) guides solvent selection for coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.